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trile
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Cat. No.: B1596875

Get Quote

Executive Summary

In contemporary medicinal chemistry and organic synthesis, functionally dense building blocks
are essential for the rapid development of novel therapeutics. 1-(3-
Fluorophenyl)cyclopentanecarbonitrile is a highly versatile intermediate characterized by a
rigid cyclopentane core, an electron-withdrawing nitrile group, and a metabolically stabilizing 3-
fluorophenyl moiety. This whitepaper provides an in-depth technical analysis of its chemical
identifiers, physicochemical properties, phase-transfer catalyzed synthesis, and applications in
drug discovery.

Chemical Identity and Nomenclature

Accurate chemical identification is the foundation of cheminformatics and regulatory
compliance. The compound is uniquely identified by its Chemical Abstracts Service (CAS)
Registry Number, 214262-90-5[1],[2]. The nomenclature reflects a cyclopentane ring
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substituted at the 1-position by both a carbonitrile group and a phenyl ring bearing a fluorine
atom at the meta (3-) position.

Table 1: Chemical Identifiers and Physicochemical

Properties
Property | Identifier Value
Chemical Name 1-(3-Fluorophenyl)cyclopentanecarbonitrile
CAS Registry Number 214262-90-5
IUPAC Name 1-(3-fluorophenyl)cyclopentane-1-carbonitrile
Molecular Formula Ci2H12FN
Molecular Weight 189.23 g/mol
MDL Number MFCD00800614
SMILES C1CCC(C1)(C#N)C2=CC=CC(=C2)F
InChl Key GJLHAOFLBRWFJM-UHFFFAOYSA-N

Data aggregated from authoritative chemical databases[1],[2].

Structural Logic and Medicinal Chemistry
Applications

The architectural design of 1-(3-fluorophenyl)cyclopentanecarbonitrile is highly intentional,
offering specific advantages in drug development:

o Conformational Rigidity: The sp3-hybridized cyclopentane ring restricts the rotational degrees
of freedom of the attached functional groups. This rigidification reduces the entropic penalty
upon target binding, often leading to higher receptor affinity.

e The Nitrile Bioisostere: The -C=N group is a strong electron-withdrawing moiety that acts as
a hydrogen bond acceptor. It is frequently utilized as a metabolically stable bioisostere for
halogens, carbonyls, and hydroxyl groups. Furthermore, it serves as a synthetic handle for
downstream functionalization into primary amines, carboxylic acids, or tetrazoles.
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e Fluorine as a Metabolic Shield: The strategic incorporation of a fluorine atom at the meta
position of the phenyl ring is a classic tactic in medicinal chemistry. Fluorine's high
electronegativity and small van der Waals radius (1.47 A) allow it to mimic hydrogen while
drastically altering the local electronic environment. This substitution effectively blocks
cytochrome P450-mediated oxidative metabolism at that specific aromatic hotspot, thereby
increasing the molecule's half-life and bioavailability[3].
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Figure 1: Logical pathways for functionalizing the nitrile group in drug development.

Synthesis Methodology: Phase-Transfer Catalysis
(PTC)

The most efficient and scalable method for synthesizing 1-arylcyclopentanecarbonitriles is the
cycloalkylation of the corresponding arylacetonitrile with 1,4-dibromobutane[4].

Mechanistic Causality
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Because 3-fluorophenylacetonitrile and 1,4-dibromobutane are highly lipophilic, they are

immiscible with the aqueous sodium hydroxide (NaOH) required for deprotonation. A Phase-

Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is employed to

overcome this phase barrier. The lipophilic tetrabutylammonium cation pairs with the aqueous

hydroxide anion, shuttling it across the phase boundary into the organic layer. There, the

hydroxide deprotonates the highly acidic a-carbon of the nitrile. The resulting carbanion

undergoes a rapid, sequential double S_N2 alkylation with 1,4-dibromobutane to close the

cyclopentane ring[4].

Self-Validating Experimental Protocol

The following protocol outlines a robust, step-by-step biphasic synthesis:

Reagent Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer
and a reflux condenser with 3-fluorophenylacetonitrile (50 mmol, 1.0 eq) and 1,4-
dibromobutane (55 mmol, 1.1 eq). Dissolve the mixture in 50 mL of toluene.

Catalyst Integration: Add TBAB (2.5 mmol, 0.05 eq) to the organic mixture. Note: Keeping
the catalyst load at 5 mol% ensures efficient ion transport without causing intractable
emulsions during the aqueous workup.

Base Addition and Cycloalkylation: Slowly add 40 mL of a 50% (w/w) aqueous NaOH

solution. The high concentration of NaOH is critical to suppress the unwanted hydrolysis of
the nitrile group and drive the equilibrium toward carbanion formation[4]. Heat the biphasic
mixture to 70°C under vigorous stirring (=800 rpm) to maximize the interfacial surface area.

Reaction Monitoring: Monitor the reaction progress via GC-MS or TLC. The intermediate
mono-alkylated product should completely convert to the cyclized product within 4 to 6
hours.

Quenching and Workup: Cool the mixture to room temperature. Dilute with 100 mL of ice-
cold distilled water to dissolve precipitated sodium bromide salts. Transfer to a separatory
funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

Washing and Drying: Wash the combined organic extracts with 1M HCI (50 mL) to neutralize
residual base, followed by saturated aqueous NaCl (brine, 50 mL). Dry the organic layer over
anhydrous NazSOu4, filter, and concentrate under reduced pressure.
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¢ Purification: Purify the crude product via vacuum distillation or silica gel column
chromatography (eluent: hexane/ethyl acetate 9:1) to afford pure 1-(3-
fluorophenyl)cyclopentanecarbonitrile.
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Figure 2: PTC synthesis workflow for 1-(3-Fluorophenyl)cyclopentanecarbonitrile.
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Analytical Characterization Standards

To validate the purity and structural integrity of the synthesized compound, the following
analytical characterization benchmarks should be met:

¢ Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum must exhibit a clear
molecular ion peak [M]* at m/z 189, with characteristic fragmentation patterns corresponding
to the loss of the cyclopentyl ring.

« Infrared (IR) Spectroscopy: A sharp, distinct absorption band at approximately 2230 cm~* is
required to confirm the presence of the intact nitrile (-C=N) stretch.

» Nuclear Magnetic Resonance (NMR):

o H NMR (CDCIs): Multiplets in the aliphatic region (1.80-2.50 ppm) integrating for 8
protons (cyclopentane ring), and multiplets in the aromatic region (6.90-7.40 ppm)
integrating for 4 protons.

o 13C NMR (CDCls): The quaternary nitrile carbon typically resonates around 122 ppm. The
aromatic carbons will display distinct doublet splitting patterns due to 1J, 2J, and 3J carbon-
fluorine spin-spin coupling.

o 1F NMR (CDCIs): A distinct signal around -112 ppm (relative to CFCIs), exhibiting coupling
with the adjacent aromatic protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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